ethyl N-[4-(chloromethyl)-2-oxo-2H-chromen-7-yl]carbamate
Overview
Description
Ethyl N-[4-(chloromethyl)-2-oxochromen-7-yl]carbamate is a chemical compound with the molecular formula C13H12ClNO4 and a molecular weight of 281.7 g/mol . It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-[4-(chloromethyl)-2-oxo-2H-chromen-7-yl]carbamate typically involves the reaction of 4-(chloromethyl)-2-oxochromene with ethyl carbamate under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine (TEA) in a solvent like tetrahydrofuran (THF) at temperatures ranging from 10 to 40°C .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring high purity and yield through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl N-[4-(chloromethyl)-2-oxochromen-7-yl]carbamate undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with different nucleophiles.
Oxidation and Reduction:
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols.
Oxidation and Reduction:
Major Products Formed
The major products formed from substitution reactions include derivatives where the chloromethyl group is replaced by various nucleophiles .
Scientific Research Applications
Ethyl N-[4-(chloromethyl)-2-oxochromen-7-yl]carbamate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and the preparation of various derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, although specific uses are still under research.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of ethyl N-[4-(chloromethyl)-2-oxo-2H-chromen-7-yl]carbamate is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or interaction with cellular receptors .
Comparison with Similar Compounds
Similar Compounds
- Ethyl N-[4-(bromomethyl)-2-oxochromen-7-yl]carbamate
- Ethyl N-[4-(iodomethyl)-2-oxochromen-7-yl]carbamate
- Ethyl N-[4-(methyl)-2-oxochromen-7-yl]carbamate
Uniqueness
Ethyl N-[4-(chloromethyl)-2-oxochromen-7-yl]carbamate is unique due to its specific chloromethyl group, which allows for diverse substitution reactions and the formation of various derivatives. This makes it a valuable compound in synthetic chemistry and research .
Properties
IUPAC Name |
ethyl N-[4-(chloromethyl)-2-oxochromen-7-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO4/c1-2-18-13(17)15-9-3-4-10-8(7-14)5-12(16)19-11(10)6-9/h3-6H,2,7H2,1H3,(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVDPVMAMQUEQNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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